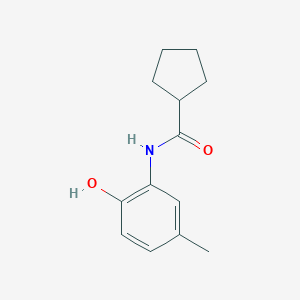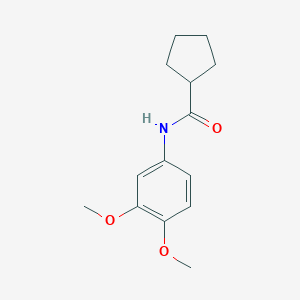
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate, also known as MPAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAC belongs to the class of cinnamate derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cell proliferation and survival. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and survival. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate also inhibits the activity of MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is also readily available and relatively inexpensive compared to other anticancer drugs. However, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
Direcciones Futuras
There are several future directions for research on 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate. One possible direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate in vivo, including its bioavailability and toxicity. Another direction is to explore the potential of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate as a combination therapy with other anticancer drugs, such as paclitaxel or cisplatin. Furthermore, the development of novel analogs of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate with improved solubility and potency could lead to the discovery of more effective anticancer agents. Finally, the potential of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be further explored.
In conclusion, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is a synthetic compound that has shown promising anticancer, anti-inflammatory, and antioxidant properties. The synthesis of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is relatively straightforward, and the compound has several advantages for lab experiments. Future research on 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate should focus on elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential as a combination therapy with other anticancer drugs.
Métodos De Síntesis
The synthesis of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate involves the condensation reaction of 4-hydroxy-3-methylacetophenone with cinnamic acid in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then subjected to a Wittig reaction with phenylacetaldehyde to form 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate. The overall yield of this reaction is around 60%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Several studies have reported that 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
Fórmula molecular |
C25H20O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[3-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H20O4/c1-19-18-22(28-24(26)16-12-20-8-4-2-5-9-20)14-15-23(19)29-25(27)17-13-21-10-6-3-7-11-21/h2-18H,1H3/b16-12+,17-13+ |
Clave InChI |
YDPPUNAGKCGOEF-UNZYHPAISA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
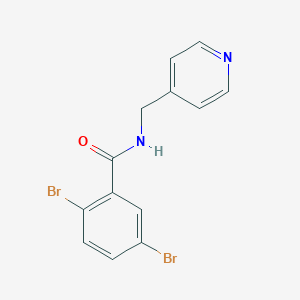
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

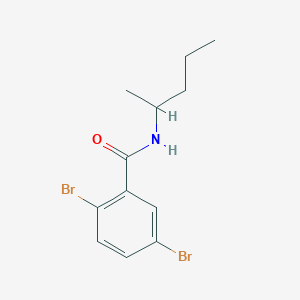
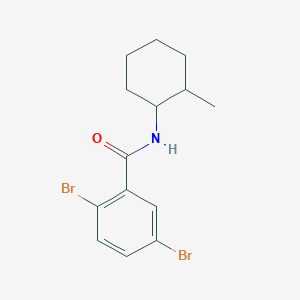



![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
